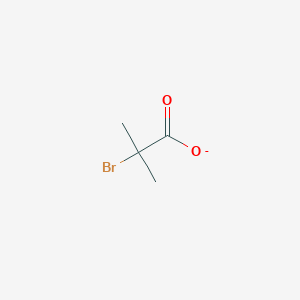

2-Bromo-2-methylpropanoate

Cat. No. B8525525

M. Wt: 165.99 g/mol

InChI Key: XXSPGBOGLXKMDU-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US08496997B2

Procedure details

An azide functionalized ATRP initiator (azidepropyl 2-bromoisobutyrate, AzPBIB) was prepared by the esterification reaction of azide propanol with α-bromoisobutyryl bromide in anhydrous THF at 0° C. for overnight. AzPBIB was then introduced to alkyne-functionalized PEG copolymer via click chemistry. In a typical procedure, poly(OEGMA-co-PgTEGMA) (0.1 g, 0.09 mmol based on alkyne groups), AzPBIB (9.2 mg, 0.037 mmol), CuBr (5.3 mg, 0.037 mmol), PMDETA (6.4 mg, 0.037 mmol) and DMF (0.5 mL) were added to a Schlenk tube. The reaction tube was degassed by three freeze-pump-thaw cycles, sealed under vacuum, and placed in a 40° C. oil bath for 24 h. After cooling to room temperature, the flask was exposed to air. After removing most of the solvents at reduced pressure, the residues were dissolved in DCM and passed through a neutral alumina column to remove copper catalysts. The solution was then concentrated under reduced pressure and precipitated in hexane. The isolated polymer poly(OEGMA-co-PgTEGMA-co-BIBTEGMA) was dried under vacuum. The bromoisobutyrate ratio in the final copolymer is approximately 12% as determined by 1H NMR analysis.

Name

azide propanol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

alkyne

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

CuBr

Quantity

5.3 mg

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

C([OH:4])CC.[N-:5]=[N+:6]=[N-:7].[Br:8][C:9]([CH3:14])([CH3:13])[C:10](Br)=[O:11].CN(CCN(CCN(C)C)C)C.CN(C=O)C>C1COCC1>[N-:5]=[N+:6]=[N-:7].[Br:8][C:9]([CH3:14])([CH3:13])[C:10]([O-:4])=[O:11] |f:0.1|

|

Inputs

Step One

|

Name

|

azide propanol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)O.[N-]=[N+]=[N-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC(C(=O)Br)(C)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

[Compound]

|

Name

|

alkyne

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction tube was degassed by three freeze-pump-thaw cycles

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sealed under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

placed in a 40° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for 24 h

|

|

Duration

|

24 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After removing most of the solvents at reduced pressure

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the residues were dissolved in DCM

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove copper catalysts

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The solution was then concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitated in hexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The isolated polymer poly(OEGMA-co-PgTEGMA-co-BIBTEGMA) was dried under vacuum

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N-]=[N+]=[N-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC(C(=O)[O-])(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08496997B2

Procedure details

An azide functionalized ATRP initiator (azidepropyl 2-bromoisobutyrate, AzPBIB) was prepared by the esterification reaction of azide propanol with α-bromoisobutyryl bromide in anhydrous THF at 0° C. for overnight. AzPBIB was then introduced to alkyne-functionalized PEG copolymer via click chemistry. In a typical procedure, poly(OEGMA-co-PgTEGMA) (0.1 g, 0.09 mmol based on alkyne groups), AzPBIB (9.2 mg, 0.037 mmol), CuBr (5.3 mg, 0.037 mmol), PMDETA (6.4 mg, 0.037 mmol) and DMF (0.5 mL) were added to a Schlenk tube. The reaction tube was degassed by three freeze-pump-thaw cycles, sealed under vacuum, and placed in a 40° C. oil bath for 24 h. After cooling to room temperature, the flask was exposed to air. After removing most of the solvents at reduced pressure, the residues were dissolved in DCM and passed through a neutral alumina column to remove copper catalysts. The solution was then concentrated under reduced pressure and precipitated in hexane. The isolated polymer poly(OEGMA-co-PgTEGMA-co-BIBTEGMA) was dried under vacuum. The bromoisobutyrate ratio in the final copolymer is approximately 12% as determined by 1H NMR analysis.

Name

azide propanol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

alkyne

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

CuBr

Quantity

5.3 mg

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

C([OH:4])CC.[N-:5]=[N+:6]=[N-:7].[Br:8][C:9]([CH3:14])([CH3:13])[C:10](Br)=[O:11].CN(CCN(CCN(C)C)C)C.CN(C=O)C>C1COCC1>[N-:5]=[N+:6]=[N-:7].[Br:8][C:9]([CH3:14])([CH3:13])[C:10]([O-:4])=[O:11] |f:0.1|

|

Inputs

Step One

|

Name

|

azide propanol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)O.[N-]=[N+]=[N-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC(C(=O)Br)(C)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

[Compound]

|

Name

|

alkyne

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction tube was degassed by three freeze-pump-thaw cycles

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sealed under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

placed in a 40° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for 24 h

|

|

Duration

|

24 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After removing most of the solvents at reduced pressure

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the residues were dissolved in DCM

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove copper catalysts

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The solution was then concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitated in hexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The isolated polymer poly(OEGMA-co-PgTEGMA-co-BIBTEGMA) was dried under vacuum

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N-]=[N+]=[N-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC(C(=O)[O-])(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |